molecular formula C25H36N3O9PS B10761361 Fosamprenavir CAS No. 1257693-05-2

Fosamprenavir

Katalognummer: B10761361
CAS-Nummer: 1257693-05-2
Molekulargewicht: 585.6 g/mol
InChI-Schlüssel: MLBVMOWEQCZNCC-OEMFJLHTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fosamprenavir ist ein Medikament zur Behandlung von Infektionen mit dem humanen Immundefizienzvirus (HIV). Es ist ein Prodrug des Proteaseinhibitors Amprenavir, d. h. es wird im Körper in Amprenavir umgewandelt. This compound wird unter den Markennamen Lexiva und Telzir vermarktet und in Kombination mit anderen antiretroviralen Mitteln zur Behandlung von HIV-1-Infektionen eingesetzt .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Schlüsselzwischenprodukten. Ein effizientes und industriell anwendbares Verfahren beinhaltet die Herstellung von (3S)-Hydroxytetrahydrofuran aus L-Äpfelsäure. Dieser Zwischenstoff wird dann bei der Synthese von this compound verwendet, bei der eine (S)-Tetrahydrofuranyloxycarbonylgruppe an L-Phenylalanin gebunden wird . Ein anderes Verfahren beinhaltet die Phosphatesveresterung von Amprenavir, gefolgt von der endgültigen Isolierung des Calciumsalzes .

Vorbereitungsmethoden

The synthesis of fosamprenavir involves several steps, including the preparation of key intermediates. One efficient and industrially applicable method involves the preparation of (3S)-hydroxytetrahydrofuran from L-malic acid. This intermediate is then used in the assembly of this compound, where an (S)-tetrahydrofuranyloxy carbonyl group is attached to L-phenylalanine . Another method involves the phosphate esterification of amprenavir, followed by the final isolation of the calcium salt .

Analyse Chemischer Reaktionen

Key Intermediate Preparation

The synthesis begins with the preparation of (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate (Ila), a crucial intermediate. This involves:

  • Reagent : N,N-disuccinimidyl carbonate (IX)

  • Reaction : (S)-3-tetrahydrofuranol reacts with IX to form Ila.

  • Purity : Commercial (S)-3-tetrahydrofuranol contains up to 5% R-isomer impurity, which is reduced to <0.2% via crystallization in alcohols like isopropanol .

Coupling Reaction

Ila reacts with (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzene sulphonamide (III) to form this compound calcium (Ia):
Reaction :

(S)-3-tetrahydrofuranyl-N-succinimidyl carbonate + III → Ia\text{(S)-3-tetrahydrofuranyl-N-succinimidyl carbonate + III → Ia}

This step ensures the product is substantially free of the R-isomer impurity (Ib) .

Polymorphic Conversion

Crystalline this compound calcium (Form I) is converted to amorphous form via methods described in prior patents, which enhances stability .

Hydrolysis to Amprenavir

This compound undergoes rapid hydrolysis to its active metabolite, amprenavir, via enzymatic cleavage.

Mechanism

  • Enzyme : Cellular phosphatases (e.g., alkaline phosphatase in the gut epithelium).

  • Reaction :

This compound+H2OPhosphataseAmprenavir+Inorganic phosphate\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{Phosphatase}} \text{Amprenavir} + \text{Inorganic phosphate}

This hydrolysis occurs primarily in the gut during absorption, ensuring minimal systemic exposure to this compound .

Site-Specific Conversion

In vivo studies suggest this compound may also be converted to amprenavir in the airways by alkaline phosphatase present in inflamed tissues, enhancing local antiviral activity .

Metabolism of Amprenavir

Amprenavir is metabolized in the liver via the cytochrome P450 3A4 (CYP3A4) enzyme system.

Oxidative Pathways

  • Primary Metabolites : Oxidized derivatives of the tetrahydrofuran and aniline moieties.

  • Secondary Metabolites : Glucuronide conjugates of oxidized metabolites .

Excretion

  • Unchanged Amprenavir : <1% excreted in urine; undetectable in feces.

  • Metabolites : 14% in urine and 75% in feces .

Polymorphic Stability

This compound calcium exists in crystalline (Form I) and amorphous forms, with distinct thermal properties:

Property Form I (Crystalline) Amorphous
Water Content Pentahydrate (5 H₂O per molecule)Dihydrate (2 H₂O per molecule)
Thermal Degradation Starts at ~170°CStarts at ~170°C
Enthalpy of Dehydration 287.8 J/g (higher due to more water)77.62 J/g
PXRD Peaks Defined Bragg peaksNo long-range order

This stability data is critical for formulation and storage .

Stereoselective Henry Reaction

A key step in synthesizing a this compound precursor involves a stereoselective Henry reaction:

  • Reagents : N-tert-butyloxycarbonyl-(S)-phenylalaninal + nitromethane.

  • Catalyst : Copper(II) acetate complex with (2S,5R)- or (2R,5S)-imidazolidine.

  • Outcome :

    • (2S,3R)-isomer : 90:10 diastereomeric ratio (dr), 89% yield .

    • (2S,3S)-isomer : 99:1 dr, 94% yield .

Pharmacokinetic Impact of Formulations

The conversion efficiency and bioavailability of this compound depend on its formulation:

Formulation Amprenavir Exposure (AUC) Cₘₐₓ Difference
Oral Suspension (50 mg/mL)Similar to tablets (700 mg)14.5% higher Cₘₐₓ than tablets
Tablets (700 mg)Lower Cₘₐₓ than suspension

This highlights the importance of formulation design .

This compound’s chemical reactivity is tightly controlled through enzymatic hydrolysis, stereoselective synthesis, and polymorphic stability optimization, ensuring its efficacy and safety as an HIV protease inhibitor prodrug.

Wissenschaftliche Forschungsanwendungen

Antiretroviral Therapy

Fosamprenavir is primarily indicated for the treatment of HIV-1 infection. It is often used in combination with other antiretroviral agents to enhance efficacy and improve patient outcomes. The drug has been studied in various populations, including adults and children.

Pharmacokinetics and Efficacy

  • A study involving HIV-infected infants and children demonstrated that this compound, when boosted with ritonavir, achieved effective plasma levels comparable to adult regimens. At 48 weeks, 61% of subjects had plasma HIV-1 RNA levels below 50 copies/mL .
  • This compound's pharmacokinetic profile allows for flexible dosing, making it suitable for diverse patient populations, including those with prior treatment failures .

Innovative Delivery Methods

Recent research has explored alternative delivery systems for this compound, particularly inhalation methods aimed at treating conditions like laryngopharyngeal reflux (LPR).

Inhaled this compound

  • A preclinical study assessed the safety and efficacy of inhaled this compound in a mouse model of LPR. The findings indicated that inhaled this compound could protect against pepsin-induced damage at significantly lower doses than oral administration .
  • Computational fluid dynamics modeling suggested optimal particle sizes for inhalation delivery, paving the way for future clinical trials of dry powder inhalers .

Safety Profile

The safety of this compound has been well-documented across multiple studies. Adverse events reported include gastrointestinal disturbances and respiratory infections; however, serious adverse events are relatively rare . Long-term safety analyses have confirmed its tolerability among populations living with HIV/AIDS .

Case Studies and Clinical Trials

Several clinical trials have evaluated this compound's effectiveness in various settings:

Case Study: Pediatric Use

  • A cohort study involving infants showed that this compound/ritonavir regimens led to significant viral suppression and were generally well-tolerated over extended periods .

Advanced HIV Disease

  • In patients with advanced HIV disease who had previously failed multiple treatments, a randomized trial compared high-dose this compound/ritonavir with standard doses. Results indicated that higher doses could provide superior viral suppression without significant increases in adverse effects .

Comparative Effectiveness

This compound has been compared to other protease inhibitors like darunavir and lopinavir in terms of efficacy and safety:

Drug CombinationEfficacy (Viral Suppression)Safety Profile
This compound/Ritonavir61% <50 copies/mLGenerally well-tolerated
Darunavir/RitonavirHigher resistance barrierSimilar adverse event profile
Lopinavir/RitonavirEffective but higher pill burdenMore gastrointestinal side effects

Wirkmechanismus

Fosamprenavir is rapidly converted to amprenavir by cellular phosphatases in the gut epithelium. Amprenavir then binds to the active site of HIV-1 protease, inhibiting the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV. This inhibition results in the formation of immature, noninfectious viral particles .

Vergleich Mit ähnlichen Verbindungen

Fosamprenavir ähnelt anderen Proteaseinhibitoren, die zur Behandlung von HIV eingesetzt werden, wie z. B. Saquinavir, Lopinavir, Ritonavir, Atazanavir, Nelfinavir, Darunavir, Tipranavir und Indinavir. Die Prodrug-Natur und die verbesserte Löslichkeit von this compound machen es einzigartig. Im Gegensatz zu Amprenavir benötigt this compound weniger Tabletten pro Tag, wodurch die Tablettenbelastung der Patienten reduziert wird .

Biologische Aktivität

Fosamprenavir (FPV) is an antiretroviral medication primarily used in the treatment of HIV-1 infection. It is a prodrug that is converted into amprenavir (APV), a potent inhibitor of the HIV-1 protease, which plays a critical role in the viral replication process. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, efficacy, safety profile, and relevant clinical studies.

This compound is rapidly hydrolyzed to amprenavir by cellular phosphatases after oral administration. Amprenavir inhibits the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins into functional proteins necessary for the formation of infectious viral particles. This inhibition leads to the production of immature, non-infectious virions, effectively reducing viral load in infected individuals .

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied across different populations:

  • Absorption : Following oral administration, FPV is converted to APV, which exhibits a bioavailability of approximately 60% when taken with food. The absorption can be influenced by co-administration with ritonavir (RTV), which enhances APV plasma levels through CYP3A4 inhibition .
  • Distribution : APV is widely distributed in body tissues and has a volume of distribution (Vd) ranging from 0.7 to 1.0 L/kg. It binds to plasma proteins (approximately 90%) and has a half-life of about 7 hours .
  • Elimination : The drug is primarily metabolized in the liver and excreted via feces and urine. Renal clearance is minimal, making it suitable for patients with renal impairment .

Efficacy and Clinical Studies

This compound has been evaluated in multiple clinical trials for its efficacy in treating HIV-1 infection:

  • Phase III Studies : In a pivotal study involving adult patients, FPV administered at doses of 1400 mg once or twice daily demonstrated comparable efficacy to other protease inhibitors like lopinavir/ritonavir. At week 48, 66% of patients achieved viral loads below 50 copies/mL .
  • Pediatric Studies : A study involving children aged 2 to 18 years indicated that FPV regimens were well-tolerated and resulted in significant reductions in plasma HIV-1 RNA levels. At week 48, approximately 60% of subjects achieved viral suppression below 400 copies/mL .
  • Long-term Safety : An extended study over eight years showed no new safety concerns associated with FPV-containing regimens, maintaining sustained antiviral responses with over 70% of patients achieving undetectable viral loads from week 48 onwards .

Safety Profile

The safety profile of this compound has been assessed across various studies:

  • Adverse Effects : Common side effects include diarrhea, headache, nausea, rash, and vomiting. Serious adverse events were relatively rare but included hypersensitivity reactions and gastrointestinal disorders .
  • Laboratory Abnormalities : Monitoring revealed transient increases in liver enzymes and triglycerides among some patients; however, these were generally manageable without discontinuation of therapy .

Data Tables

The following tables summarize key pharmacokinetic parameters and clinical outcomes from relevant studies.

Parameter FPV/RTV Regimen Adult Standard Regimen
AUC(0–τ) (ng·h/mL)26% lowerStandard adult dosing
Cmax (ng/mL)SimilarHistorical adult data
Viral Load <50 copies/mL (%)61%Varies by treatment
Study Population Achieved Viral Load <400 copies/mL (%) Common Adverse Events (%)
Adults (n=315)73%Diarrhea (15%), Nausea (10%)
Children (n=59)65%Vomiting (12%), Cough (10%)

Eigenschaften

IUPAC Name

[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N3O9PS/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32)/t21-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBVMOWEQCZNCC-OEMFJLHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N3O9PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048296, DTXSID20861514
Record name Fosamprenavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(3R)-Tetrahydro-3-furanyl N-[(1R,2S)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1-(phenylmethyl)-2-(phosphonooxy)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fosamprenavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

White to cream colored solid. Solubility in water is approximately 0.31 mg/mL at 25 °C /Calcium salt/, 6.85e-01 g/L
Record name FOSAMPRENAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7340
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fosamprenavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Fosamprenavir is a prodrug that is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium as it is absorbed. Amprenavir is an inhibitor of HIV-1 protease. During HIV replication, HIV protease cleaves viral polypeptide products of the Gag and Gag-Pol genes to form structural proteins of the virion core and essential viral enzymes. Amprenavir interferes with this process by binding to the active site of HIV-1 protease, thereby preventing the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature non-infectious viral particles., Fosamprenavir is a prodrug of amprenavir, an inhibitor of HIV protease. ...Fosamprenavir is rapidly converted to amprenavir by cellular phosphatases in vivo. Amprenavir is an inhibitor of HIV-1 protease. Amprenavir binds to the active site of HIV-1 protease and thereby prevents the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature noninfectious viral particles.
Record name Fosamprenavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01319
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FOSAMPRENAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7340
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

226700-79-4, 1257693-05-2
Record name Fosamprenavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=226700-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fosamprenavir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226700794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosamprenavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01319
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fosamprenavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(3R)-Tetrahydro-3-furanyl N-[(1R,2S)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1-(phenylmethyl)-2-(phosphonooxy)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSAMPRENAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOU1621EEG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FOSAMPRENAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7340
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fosamprenavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.